REACTION_CXSMILES
|
[Na+].[Na+].[CH3:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:6]([C:7]([O-:9])=[O:8])[C:5]=1[C:13]([O-:15])=[O:14].[Mn]([O-])(=O)(=O)=O.[K+]>O>[CH3:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]=1[C:13]([OH:15])=[O:14] |f:0.1.2,3.4|
|
Name
|
3-Methylphthalic acid disodium salt
|
Quantity
|
4.4 mmol
|
Type
|
reactant
|
Smiles
|
[Na+].[Na+].CC1=C(C(C(=O)[O-])=CC=C1)C(=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
14.7 mmol
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred for 18 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A precipitate was formed
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed three times with hot water
|
Type
|
CUSTOM
|
Details
|
The combined aqueous phase was evaporated under reduced pressure to approximately one third of the initial volume
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-bath
|
Type
|
ADDITION
|
Details
|
Concentrated HCl was added carefully for neutralization
|
Type
|
CUSTOM
|
Details
|
Expected precipitation of hemimellitic acid
|
Type
|
CUSTOM
|
Details
|
After evaporation of water in vacuo
|
Type
|
ADDITION
|
Details
|
a complex mixture of compounds
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |